2.3.2 Molecular Structure Analysis: * Substitution at the N1 position with specific groups like 4,5-dihydrooxazol-2-yl: Influences the anti-inflammatory activity of the compound. []
2.4.1 Description: Research highlights the efficacy of certain 1-ethyl-1H-indazol-3-amine derivatives as antagonists of MCHr1, a receptor implicated in regulating feeding behavior and energy balance. []
2.4.2 Molecular Structure Analysis: * Substitutions at the N1 position with benzyloxyphenyl and pyrrolidinylethyl groups: Contribute to high affinity for MCHr1 and potent inhibition of MCH-mediated Ca2+ release. []
2.4.4 Applications:* Treatment of Obesity: Oral administration of compound 7a resulted in good plasma and CNS exposure and demonstrated efficacy in a chronic weight loss model, suggesting its potential as an anti-obesity drug. []
2.5.1 Description: GSK583, a derivative of 1-ethyl-1H-indazol-3-amine, has been identified as a highly potent and selective inhibitor of RIP2 kinase. []
2.5.2 Molecular Structure Analysis:* The specific chemical structure of GSK583, with a tert-butylsulfonylquinolin-4-amine substituent: Contributes to its exceptional selectivity and potency against RIP2 kinase. []
2.5.4 Applications:* Investigating RIP2 Kinase Biology: GSK583 serves as a valuable tool compound for elucidating the role of RIP2 kinase in immune responses and inflammatory diseases. []* Potential Therapeutic Target for Inflammatory Diseases: Given the central role of RIP2 in NOD1 and NOD2 mediated inflammatory pathways, GSK583 holds promise for treating diseases like Crohn's disease and ulcerative colitis. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2